4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride
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Overview
Description
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H13NO·HCl. It is a derivative of oxane, featuring a prop-2-yn-1-yl group and an amine group at the fourth position.
Mechanism of Action
Target of Action
It’s known that when appended to a ligand or pharmacophore through its amine linker, this building block allows for uv light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target protein or enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with oxane, which is functionalized at the fourth position.
Alkylation: The oxane derivative undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the fourth position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as oxides and hydroxylated compounds.
Reduced Derivatives: Including primary and secondary amines.
Substituted Derivatives: Various substituted amines and other functionalized compounds.
Scientific Research Applications
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor in drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(Oxan-4-yl)prop-2-yn-1-amine hydrochloride: Similar structure but different substitution pattern.
N-(Prop-2-yn-1-yl)oxan-4-amine: Lacks the hydrochloride salt form.
2-(Oxan-4-yl)prop-2-en-1-amine hydrochloride: Contains a prop-2-en-1-yl group instead of prop-2-yn-1-yl.
Uniqueness
4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the prop-2-yn-1-yl group and the amine group at the fourth position of oxane makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-prop-2-ynyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-3-8(9)4-6-10-7-5-8;/h1H,3-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHIQZUFANTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCOCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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